1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone)
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Overview
Description
1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone) is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone) typically involves the reaction of 1,4-diazepane with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the benzodioxole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone) involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(1,3-benzodioxol-5-ylcarbonyl)-2,5-dimethylpiperazine
- 1,4-Bis(benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutan-1-ol
Uniqueness
1,4-diazepane-1,4-diylbis(1,3-benzodioxol-5-ylmethanone) is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins sets it apart from other similar compounds, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxole-5-carbonyl)-1,4-diazepan-1-yl]-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C21H20N2O6/c24-20(14-2-4-16-18(10-14)28-12-26-16)22-6-1-7-23(9-8-22)21(25)15-3-5-17-19(11-15)29-13-27-17/h2-5,10-11H,1,6-9,12-13H2 |
InChI Key |
ZFJVXSLVRYYZGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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